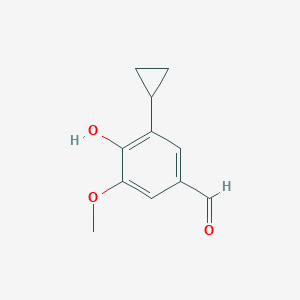

3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

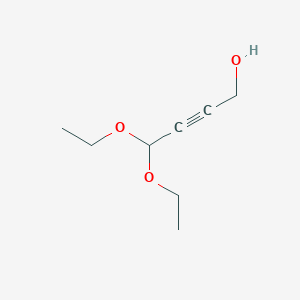

“3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde” is a chemical compound. It is commonly known as a vanillin derivative. The IUPAC name for this compound is 3-cyclopropyl-4-hydroxy-5-methoxybenzaldehyde .

Molecular Structure Analysis

The molecular formula of “3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde” is C11H12O3 . Its molecular weight is 192.21 . The InChI code for this compound is 1S/C11H12O3/c1-14-10-5-7 (6-12)4-9 (11 (10)13)8-2-3-8/h4-6,8,13H,2-3H2,1H3 .

Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is 4 degrees Celsius .

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Intermediates

3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde has been explored in the synthesis of pharmaceutical intermediates. For instance, Neumann, Jursic, and Martin (2002) developed an inexpensive and high-yield procedure for preparing 5-cyclohexylmethylbarbiturates, valuable pharmaceutical intermediates, starting from p-hydroxy or p-methoxybenzaldehyde and barbituric acid (Neumann, Jursic, & Martin, 2002).

Green Synthesis of Schiff Bases

Chigurupati et al. (2017) highlighted the green synthesis of Schiff bases using 4-hydroxy-3-methoxybenzaldehyde (vanillin), emphasizing the design of chemical processes that minimize hazardous substances. High-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry methods were developed for qualitative studies of these Schiff bases (Chigurupati et al., 2017).

Synthesis of Key Intermediates

Molecular Spectroscopy Studies

Rajendiran and Balasubramanian (2008) investigated the absorption and fluorescence spectral characteristics of 4-hydroxy-3-methoxybenzaldehyde (HMB) in different solvents, pH, and beta-cyclodextrin (beta-CD). The study provided insights into intramolecular charge transfer and molecular interactions (Rajendiran & Balasubramanian, 2008).

Schiff Bases' Antimicrobial Activities

Harohally et al. (2017) explored the antimicrobial and antiaflatoxigenic properties of Schiff bases derived from 2-Hydroxy-4-methoxybenzaldehyde and similar molecules. These bases showed significant potency against Aspergillus flavus and aflatoxin B1, highlighting their potential in antimicrobial applications (Harohally et al., 2017).

Structural and Spectral Analysis

Other studies, such as those by Abbas et al. (2016) and Jenita, Mohandass, and Rajendiran (2013), have focused on the structural and spectral analysis of derivatives of vanillin, including 4-hydroxy-3-methoxybenzaldehyde, through various spectroscopic techniques and density functional theory (DFT). These analyses aid in understanding the molecular structure and photophysical properties of these compounds (Abbas et al., 2016), (Jenita, Mohandass, & Rajendiran, 2013).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, H332 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-cyclopropyl-4-hydroxy-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-10-5-7(6-12)4-9(11(10)13)8-2-3-8/h4-6,8,13H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWSUENSQHLTKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2CC2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)

![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2449254.png)

![1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B2449256.png)

![2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide](/img/structure/B2449270.png)